N-Desacetyl-N-formyl Thiocolchicoside
Overview
Description
N-Desacetyl-N-formyl Thiocolchicoside is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. The compound is often used in research and development due to its unique chemical structure and biological activities .
Mechanism of Action
Target of Action
N-Desacetyl-N-formyl Thiocolchicoside primarily targets the GABA-A receptor . This receptor plays a crucial role in inhibitory neurotransmission, which is essential for maintaining a balance between neuronal excitation and inhibition in the central nervous system .
Mode of Action
The compound interacts with its target by selectively binding to the GABA-A receptor . It prevents muscle contractions by activating the GABA inhibitory motor pathway . This medication acts as a competitive GABA receptor antagonist and inhibits glycine receptors with similar potency as nicotinic acetylcholine receptors .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic pathway . By binding to the GABA-A receptor, it enhances the inhibitory effects of GABA in the central nervous system . This leads to a decrease in muscle spasms and a reduction in pain and inflammation .
Pharmacokinetics
this compound is usually administered orally or topically . It is metabolized in the liver and excreted in the urine . The compound has a half-life of approximately 17 hours, which means it remains in the body for a relatively long time . These properties impact the bioavailability of the compound and determine the dosage and frequency of administration.
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in inflammation and pain in the body by inhibiting the release of certain chemicals that cause inflammation . It also acts as a muscle relaxant by blocking the transmission of nerve impulses to the muscles, resulting in decreased muscle spasms .
Biochemical Analysis
Biochemical Properties
N-Desacetyl-N-formyl Thiocolchicoside plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desacetyl-N-formyl Thiocolchicoside typically involves multiple steps, starting from colchicineThe exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Desacetyl-N-formyl Thiocolchicoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
N-Desacetyl-N-formyl Thiocolchicoside has a wide range of scientific research applications, including:
Chemistry: Used as a reference material and in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, particularly in muscle relaxation and anti-inflammatory treatments.
Industry: Utilized in the development of new pharmaceuticals and chemical products .
Comparison with Similar Compounds
Similar Compounds
Colchicine: The parent compound from which N-Desacetyl-N-formyl Thiocolchicoside is derived.
Thiocolchicoside: Another derivative of colchicine with similar muscle relaxant properties.
Colchicoside: A related compound with similar biological activities .
Uniqueness
This compound is unique due to its specific chemical modifications, which enhance its biological activity and selectivity. Its ability to selectively bind to GABA-A receptors and inhibit glycine receptors distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29)/t15-,18+,21+,22-,23+,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTNEQNKAJFDDC-MSNGREAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747502 | |
Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219547-29-2 | |
Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(7S)-3-(b-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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